
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is a complex organic compound that belongs to the class of quinuclidinyl esters This compound is known for its unique structural features, which include a quinuclidine ring, a phenyl group, and a cyclopentenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the reaction is carried out under reflux conditions. The product is then purified through crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound acts as an antagonist, blocking the binding of acetylcholine and inhibiting the downstream signaling pathways. This results in various physiological effects, including modulation of neurotransmission and muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Quinuclidinyl benzilate: Another quinuclidinyl ester with similar structural features.
Atropine: A well-known muscarinic receptor antagonist.
Scopolamine: Another muscarinic antagonist with a similar mechanism of action.
Uniqueness
2-Methyl-3-quinuclidinyl phenyl(1-cyclopentenyl)glycolate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a quinuclidine ring, phenyl group, and cyclopentenyl moiety sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
101756-59-6 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H27NO3/c1-15-19(16-11-13-22(15)14-12-16)25-20(23)21(24,18-9-5-6-10-18)17-7-3-2-4-8-17/h2-4,7-9,15-16,19,24H,5-6,10-14H2,1H3 |
Clé InChI |
IARSIZNKNRSSEI-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2CCN1CC2)OC(=O)C(C3=CCCC3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


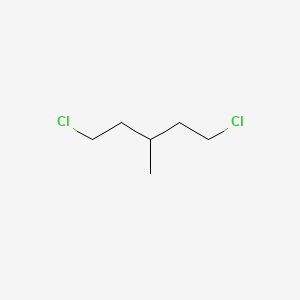

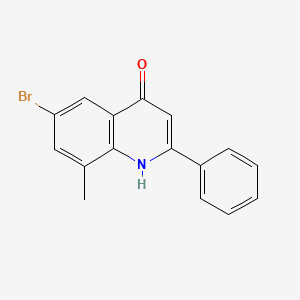
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)
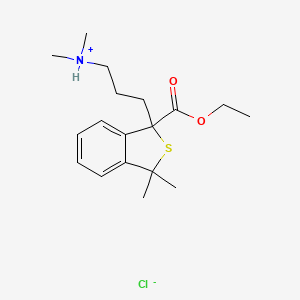
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)


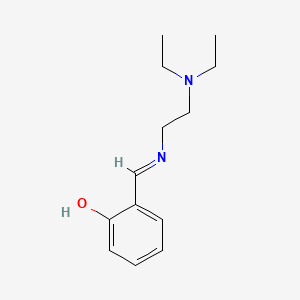



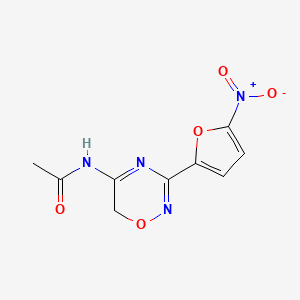
![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
